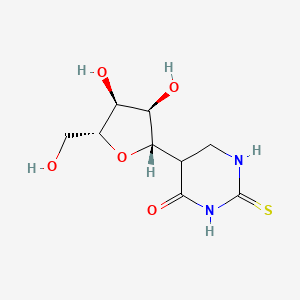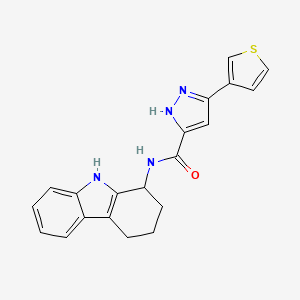
N-(4-(N,N-Dimethylsulfamoyl)phenyl)-2-(methylthio)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(N,N-Dimethylsulfamoyl)phenyl)-2-(methylthio)nicotinamide is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethylsulfamoyl group attached to a phenyl ring, and a methylthio group attached to a nicotinamide moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N,N-Dimethylsulfamoyl)phenyl)-2-(methylthio)nicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dimethylsulfamoyl Group: This step involves the reaction of dimethylamine with a suitable sulfonyl chloride to form the dimethylsulfamoyl group.
Attachment to the Phenyl Ring: The dimethylsulfamoyl group is then attached to a phenyl ring through an electrophilic aromatic substitution reaction.
Formation of the Nicotinamide Moiety: The nicotinamide moiety is synthesized separately, often starting from nicotinic acid or its derivatives.
Coupling of the Two Moieties: The final step involves coupling the dimethylsulfamoyl-phenyl group with the nicotinamide moiety through a nucleophilic substitution reaction, often facilitated by a suitable base and solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反応の分析
Types of Reactions
N-(4-(N,N-Dimethylsulfamoyl)phenyl)-2-(methylthio)nicotinamide can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
N-(4-(N,N-Dimethylsulfamoyl)phenyl)-2-(methylthio)nicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of N-(4-(N,N-Dimethylsulfamoyl)phenyl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets. The dimethylsulfamoyl group can form hydrogen bonds with biological molecules, while the methylthio group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- N-(4-(Dimethylsulfamoyl)phenyl)acetamide
- N-(4-(Dimethylsulfamoyl)phenyl)benzamide
- N-(4-(Dimethylsulfamoyl)phenyl)thiourea
Uniqueness
N-(4-(N,N-Dimethylsulfamoyl)phenyl)-2-(methylthio)nicotinamide is unique due to the presence of both the dimethylsulfamoyl and methylthio groups, which confer distinct chemical and biological properties
特性
分子式 |
C15H17N3O3S2 |
|---|---|
分子量 |
351.4 g/mol |
IUPAC名 |
N-[4-(dimethylsulfamoyl)phenyl]-2-methylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C15H17N3O3S2/c1-18(2)23(20,21)12-8-6-11(7-9-12)17-14(19)13-5-4-10-16-15(13)22-3/h4-10H,1-3H3,(H,17,19) |
InChIキー |
QQUVDSDLNUQNTM-UHFFFAOYSA-N |
正規SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


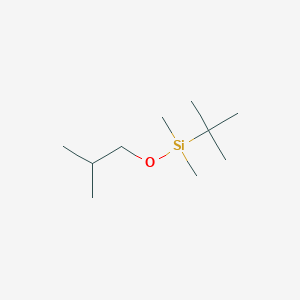
![6-(3,4-Dimethoxybenzyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281563.png)
![2-(3-{[(2-Phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline](/img/structure/B15281571.png)
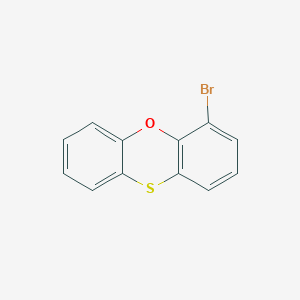
![N-[3-(methylsulfanyl)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl]-N'-[2-(trifluoromethoxy)phenyl]urea](/img/structure/B15281576.png)
![Methyl 1-[(chloroacetyl)oxy]-12-cyano-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridine-3-carboxylate](/img/structure/B15281583.png)
![1-[(6-Methoxy-2-naphthyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B15281591.png)

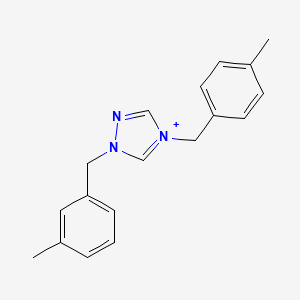
![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B15281613.png)
